4-BROMO-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}BENZAMIDE 4-BROMO-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}BENZAMIDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC8594451
InChI: InChI=1S/C20H22BrNO3/c1-24-18-8-4-16(5-9-18)20(10-12-25-13-11-20)14-22-19(23)15-2-6-17(21)7-3-15/h2-9H,10-14H2,1H3,(H,22,23)
SMILES: COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)Br
Molecular Formula: C20H22BrNO3
Molecular Weight: 404.3 g/mol

4-BROMO-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}BENZAMIDE

CAS No.:

Cat. No.: VC8594451

Molecular Formula: C20H22BrNO3

Molecular Weight: 404.3 g/mol

* For research use only. Not for human or veterinary use.

4-BROMO-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}BENZAMIDE -

Specification

Molecular Formula C20H22BrNO3
Molecular Weight 404.3 g/mol
IUPAC Name 4-bromo-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide
Standard InChI InChI=1S/C20H22BrNO3/c1-24-18-8-4-16(5-9-18)20(10-12-25-13-11-20)14-22-19(23)15-2-6-17(21)7-3-15/h2-9H,10-14H2,1H3,(H,22,23)
Standard InChI Key UMVCZMDFRFLODT-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)Br
Canonical SMILES COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)Br

Introduction

4-Bromo-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide is a complex organic compound that incorporates a benzamide core with a bromine substituent and a tetrahydro-2H-pyran (oxan) moiety linked to a 4-methoxyphenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and structural features that could be exploited for therapeutic applications.

Synthesis

The synthesis of 4-Bromo-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide typically involves multi-step organic synthesis techniques. It may start with the preparation of the oxan moiety, followed by its coupling to a benzamide precursor. The introduction of the bromine atom can be achieved through electrophilic aromatic substitution reactions.

Biological Activities and Potential Applications

Compounds with similar structures to 4-Bromo-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide have shown a range of biological activities, including antimicrobial and anticancer properties. The benzamide core is known for its ability to interact with various biological targets, which could make this compound a candidate for further pharmacological investigation.

Biological ActivityPotential Application
Antimicrobial ActivityTreatment of bacterial infections
Anticancer ActivityCancer therapy
Anti-inflammatory ActivityTreatment of inflammatory diseases

Comparison with Similar Compounds

2-Chloro-4-[(4-methoxybenzoyl)amino]-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide is a related compound that shares some structural features but differs in the substituents on the benzamide core . This comparison highlights the importance of substituent effects on biological activity and chemical reactivity.

CompoundStructural FeaturesUnique Aspects
4-Bromo-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamideBromo, Methoxyphenyl, OxanPotential for diverse biological activities
2-Chloro-4-[(4-methoxybenzoyl)amino]-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamideChloro, Methoxybenzoyl, OxanDifferent reactivity and solubility profile

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